Nifurpipone dihydrochloride

Description

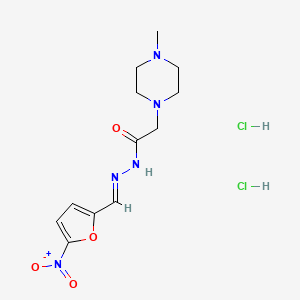

Nifurpipone dihydrochloride (chemical name: [5-nitro-2-furaldehyde-N-methylpiperazinoacethydrazonedihydrochloride]; Ro-10-7722) is a nitro-heterocyclic compound with a molecular weight of 368 g/mol . It belongs to the nitrofuran class and has been investigated as a hypoxic cell radiosensitizer, a role that involves enhancing the effectiveness of X-ray radiation in targeting oxygen-deprived tumor cells. Its mechanism hinges on electron-affinic properties, which mimic oxygen to sensitize hypoxic cells to radiation-induced damage .

Properties

CAS No. |

24632-48-2 |

|---|---|

Molecular Formula |

C12H19Cl2N5O4 |

Molecular Weight |

368.21 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;dihydrochloride |

InChI |

InChI=1S/C12H17N5O4.2ClH/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20;;/h2-3,8H,4-7,9H2,1H3,(H,14,18);2*1H/b13-8+;; |

InChI Key |

HBDZTPOTPYFNQV-LIYVDSPJSA-N |

SMILES |

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].Cl.Cl |

Isomeric SMILES |

CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-].Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].Cl.Cl |

Other CAS No. |

24632-48-2 |

Related CAS |

24632-47-1 (Parent) |

Synonyms |

4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide nifurpipone nifurpipone acetate nifurpipone dihydrochloride nifurpipone hydrochloride nifurpipone maleate nifurpipone maleate (1:1) nifurpipone monohydrochloride Rec 15-0122 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview

| Compound | Class | Molecular Weight (g/mol) | Key Structural Features | Primary Use/Mechanism |

|---|---|---|---|---|

| This compound | Nitrofuran | 368 | 5-nitro-2-furaldehyde backbone with N-methylpiperazine hydrazone | Hypoxic cell radiosensitizer |

| Metronidazole | Nitroimidazole | 171 | 5-nitroimidazole ring with 2-hydroxyethyl side chain | Antibacterial/radiosensitizer |

| Ro-07-0582 | Nitroimidazole | Not specified | Small uncharged molecule; octanol:water partition coefficient = 0.4 | Potent hypoxic cell radiosensitizer |

| Ro-11-3696 | Nitroimidazole | Not specified | Combines 5-nitroimidazole core with side chains similar to Ro-07-0582 | Radiosensitizer with moderate efficacy |

| ICRF159 | Bis-dioxopiperazine | 260 | 1,2-di(3,5-dioxopiperazin-1-yl)propane | Tumor vasculature normalization |

Efficacy in Radiosensitization

In a murine tumor model, Ro-07-0582 emerged as the most potent radiosensitizer, followed by metronidazole , Ro-11-3696 , and This compound , which showed the weakest sensitization . ICRF159 failed to demonstrate significant radiosensitization . Key findings include:

- In vitro vs. in vivo performance : While Ro-07-0582 and metronidazole maintained high efficacy in both settings, this compound exhibited markedly reduced effectiveness in vivo, likely due to high systemic toxicity .

- Structural determinants : Nitroimidazoles (Ro-07-0582, metronidazole) outperformed nitrofurans (this compound), attributed to better electron-affinic properties and lower toxicity .

Toxicity and Limitations

- Ro-11-3696 : Despite structural similarities to Ro-07-0582, its in vivo efficacy lagged behind in vitro predictions, suggesting metabolic instability or poor tumor penetration .

- Metronidazole : Widely used clinically but less potent than Ro-07-0582, balancing efficacy with manageable side effects .

Mechanistic Insights and Research Implications

The superior performance of nitroimidazoles over nitrofurans underscores the importance of nitro group positioning and side-chain chemistry in radiosensitizer design. For example:

Q & A

Basic Research Questions

Q. How to distinguish between dihydrochloride and hydrochloride salts in experimental protocols?

- Methodological Answer : Use stoichiometric analysis to confirm the molar ratio of the base compound to hydrochloric acid. For dihydrochloride salts, the ratio is typically 1:2 (base:HCl), confirmed via titration or mass spectrometry. For example, in HPLC analysis (as described for structurally similar compounds), verify peak purity and retention times against reference standards .

Q. What analytical techniques are validated for quantifying Nifurpipone dihydrochloride in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 1 mL/min flow rate, 254 nm wavelength) is widely used. Validate the method by assessing linearity (5–100 µg/mL), precision (RSD < 2%), and recovery (>95%) using spiked plasma samples. Cross-validate with LC-MS for trace-level detection .

Q. How to address solubility challenges of this compound in aqueous buffers?

- Methodological Answer : Optimize pH (e.g., pH 3–5 for protonation) and use co-solvents like ethanol (≤10% v/v). Pre-saturate buffers with the compound to avoid precipitation. For in vitro assays, consider sonication (30–60 seconds) to enhance dispersion .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data across preclinical studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). For instance, discrepancies in bioavailability (e.g., 40% vs. 60%) may stem from differences in fed/fasted states or formulation excipients. Use physiologically based pharmacokinetic (PBPK) modeling to isolate contributing factors .

Q. What experimental design minimizes off-target effects in studies of this compound’s neuroprotective mechanisms?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to validate target specificity (e.g., LSD1 inhibition). Include negative controls (e.g., inactive enantiomers) and orthogonal assays (e.g., SPR for binding affinity). For in vivo studies, use dose-escalation protocols with toxicity markers (ALT/AST, renal biomarkers) .

Q. How to optimize stability testing protocols for this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., free base or chlorinated byproducts). Store lyophilized forms in amber vials at -20°C, avoiding incompatible materials (e.g., oxidizing agents) .

Key Considerations for Reproducibility

- Documentation : Follow NIH guidelines for preclinical reporting (e.g., animal strain, dosing intervals) .

- Statistical Rigor : Use G*Power to calculate sample sizes (α=0.05, β=0.2) and pre-register analysis plans to avoid p-hacking .

- Material Sourcing : Use certified reference standards (e.g., >99% purity with COA) and batch-tracking for reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.